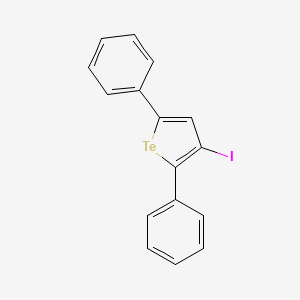

Tellurophene, 3-iodo-2,5-diphenyl-

Description

Introduction to Tellurophene Derivatives in Modern Organometallic Chemistry

Historical Context and Emergence of Tellurophene-Based Compounds

The synthesis of tellurophenes dates to the mid-20th century, when pioneering work by Braye and colleagues demonstrated the feasibility of incorporating tellurium into aromatic systems. In 1961, tetraphenyltellurophene was synthesized via a salt-metathesis reaction between 1,4-dilithiotetraphenylbutadiene and tellurium tetrachloride, marking the first deliberate creation of a tellurophene derivative. This breakthrough established tellurophenes as a viable class of heterocycles, distinct from their thiophene and selenophene analogs due to tellurium’s larger atomic radius and polarizable lone pairs.

Subsequent advancements focused on streamlining synthesis protocols. Mack’s 1966 method utilized sodium telluride and diacetylenes to produce unsubstituted tellurophene, a strategy later adapted to generate 2,5-disubstituted derivatives. The development of transition-metal-free routes in the 21st century further expanded accessibility, enabling the preparation of 3-functionalized tellurophenes through reactions between 1,1-dibromo-1-en-3-ynes and telluride salts in polar solvents like dimethylformamide. These innovations laid the groundwork for targeted modifications, including the introduction of iodine at the 3-position, as seen in 3-iodo-2,5-diphenyltellurophene.

Table 1: Key Structural Parameters of 3-Iodo-2,5-Diphenyltellurophene

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P b c a | |

| Lattice Constants | a = 8.588 Å, b = 24.280 Å, c = 13.992 Å | |

| Te–C Bond Length | 2.046 Å |

Significance of 3-Iodo-2,5-Diphenyltellurophene in Heterocyclic Systems

The structural and electronic features of 3-iodo-2,5-diphenyltellurophene make it a paradigm for studying chalcogen-mediated conjugation. The iodine atom at the 3-position introduces steric bulk and electron-withdrawing effects, which localize electron density on the tellurium center. Concurrently, the 2,5-diphenyl substituents enhance π-delocalization across the heterocyclic ring, as evidenced by spectroscopic studies showing quinoid character in oxidized states. This interplay between charge localization and delocalization is critical for applications in electrochromic materials, where reversible redox transitions enable color-switching phenomena.

The compound’s solid-state architecture further reveals tellurium’s unique supramolecular behavior. X-ray crystallography demonstrates Te⋯π-aryl interactions with distances of 3.4–3.6 Å, stabilizing molecular packing while preserving conjugation pathways. These interactions, coupled with the iodine atom’s halogen-bonding potential, position 3-iodo-2,5-diphenyltellurophene as a versatile building block for designing conductive polymers and coordination polymers.

In redox chemistry, the tellurium center exhibits a dual nature: under oxidizing conditions, it coordinates with anions or solvent molecules to form stabilized cationic species, while in non-coordinating environments, oxidation delocalizes across the π-system. This adaptability has been exploited in catalytic systems and charge-storage materials, where tunable electron-transfer kinetics are paramount.

Properties

CAS No. |

142179-06-4 |

|---|---|

Molecular Formula |

C16H11ITe |

Molecular Weight |

457.8 g/mol |

IUPAC Name |

3-iodo-2,5-diphenyltellurophene |

InChI |

InChI=1S/C16H11ITe/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

GPOUQRKZXRUCGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C([Te]2)C3=CC=CC=C3)I |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Formation of Intermediate : Iodine reacts with the triple bond of the (Z)-tellurobutenynes, generating an intermediate (10 ) with iodide attack at the terminal carbon.

- Ring Closure : Two pathways are proposed:

Structural Validation

X-ray crystallography confirmed the structure of 7a and 5g , validating the regioselectivity of iodine incorporation at the 3-position.

Synthesis via 2,5-Diphenyltellurophene Precursor

This approach involves two steps:

- Formation of 2,5-diphenyltellurophene .

- Electrophilic Iodination at the 3-position .

Step 1: Preparation of 2,5-Diphenyltellurophene

The precursor is synthesized via:

Step 2: Iodination

Electrophilic iodination at the 3-position is achieved using iodine (I₂) or iodinating agents (e.g., ICl). However, direct iodination of unsubstituted tellurophene is challenging due to steric hindrance from phenyl groups.

Limitations

This method is less efficient for 3-iodo derivatives compared to iodocyclization, as regioselectivity is harder to control.

Functionalization via Nucleophilic Substitution

This method replaces a leaving group (e.g., butyltelluro) with iodide. For example, 3-(butyltelluro)-2,5-diphenyltellurophene undergoes substitution with butyl tellurolate anion to yield 3-iodo-2,5-diphenyltellurophene (22 ).

Reaction Conditions

| Starting Material | Reagent | Product (22) | Yield |

|---|---|---|---|

| 3-(Butyltelluro) | Butyl tellurolate | 3-Iodo | High |

Mechanism

- Aromatic Nucleophilic Substitution : The butyltelluro group is displaced by iodide under mild conditions, preserving the tellurophene ring.

- Side Reactions : Competing pathways may form ditellurides or monotellurides if stoichiometry is misregulated.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Iodocyclization | Direct regioselectivity, high yield | Requires specialized substrates |

| Precursor Iodination | Flexible for analog synthesis | Poor regioselectivity, low yield |

| Nucleophilic Substitution | Mild conditions, high purity | Limited to butyltelluro precursors |

Chemical Reactions Analysis

Tellurophene, 3-iodo-2,5-diphenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form telluroketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to tellurides or other reduced forms.

Substitution: The iodine atom in 3-iodo-2,5-diphenyl-tellurophene can be substituted with other groups using reagents such as organolithium or Grignard reagents. Common reagents and conditions used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing or reducing agents.

Scientific Research Applications

Organic Electronics

High Hole Mobility

Tellurophene derivatives have been shown to exhibit higher hole mobility compared to lighter analogs. This is attributed to their high highest occupied molecular orbital (HOMO) energy levels. The incorporation of tellurophene motifs into organic devices has been a promising strategy for designing advanced materials such as organic field-effect transistors (OFETs) and organic photovoltaics. Research indicates that the redox behavior of π-extended tellurophenes can facilitate charge transport in these devices, enhancing their performance .

Table 1: Comparison of Hole Mobilities in Organic Semiconductors

| Compound | Hole Mobility (cm²/V·s) | Application Area |

|---|---|---|

| Tellurophene Derivatives | Up to 0.5 | Organic Electronics |

| Conventional Organic Semiconductors | 0.01 - 0.1 | Organic Electronics |

Photodynamic Therapy

Photosensitizer Development

The tellurophene-appended boron-dipyrromethene (BODIPY) dye has been developed as a potent photosensitizer for photodynamic therapy (PDT). This compound demonstrated a singlet oxygen quantum yield of 0.26 ± 0.01 and exhibited significant cytotoxicity against cancer cells, including HeLa cells, under light irradiation. The presence of the tellurophene moiety enhances its photodynamic properties, making it a viable candidate for cancer treatment .

Case Study: Efficacy Against Cancer Cells

In a study involving HeLa cells, the tellurophene-appended BODIPY was shown to induce apoptosis with an IC50 value in the nanomolar range when exposed to light. The compound's ability to generate singlet oxygen upon irradiation was confirmed through various assays, demonstrating its potential as a theranostic agent for imaging and treatment .

Anion Recognition

Chalcogen Bonding Interactions

Tellurophenes have been explored for their ability to act as bidentate chalcogen bond donors in anion recognition applications. Studies have shown that electron-deficient tellurophenes can effectively bind anions through noncovalent interactions, offering advantages over traditional halogen bonding methods. This capability is particularly useful in creating selective sensors for anions in various environments .

Table 2: Anion Affinities of Tellurophene Derivatives

| Anion | Binding Affinity (kJ/mol) | Compound Used |

|---|---|---|

| Chloride | High | Bis(tellurophene) derivative |

| Bromide | Moderate | Monodentate tellurophene |

| Nitrate | Low | Monodentate tellurophene |

Mechanism of Action

The mechanism by which tellurophene, 3-iodo-2,5-diphenyl- exerts its effects involves interactions with molecular targets and pathways specific to tellurium-containing compounds. The tellurium atom in the compound can participate in various chemical reactions, including coordination with metals and other elements.

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical Properties

Heavier chalcogen atoms (S, Se, Te) in aromatic heterocycles induce red-shifted absorption and reduced bandgaps. For example:

The red-shift in tellurophene derivatives arises from enhanced π-conjugation and reduced bond alternation due to Te’s larger atomic radius and polarizability. Density functional theory (DFT) calculations confirm that Te substitution shortens inter-ring C–C bonds, increasing electronic coupling .

Electronic Structure

Oxidative addition of Br2 to tellurophene further lowers the LUMO energy, broadening absorption into the near-infrared (NIR) region .

Reactivity and Stability

Unlike thiophene and selenophene, tellurophene forms strong Te⋯Te chalcogen bonds, promoting aggregation in polymers and enhancing charge transport . However, tellurophene derivatives are less air-stable due to Te’s susceptibility to oxidation. For instance, 3-iodo-2,5-diphenyltellurophene requires refrigeration for long-term storage, whereas thiophene analogs remain stable at room temperature .

Device Performance

In bulk heterojunction solar cells, tellurophene-based polymers outperform sulfur/selenium analogs:

| Polymer | PCE (%) | EQE Range (nm) | Reference |

|---|---|---|---|

| PDPPTe2T (Te) | 4.4 | 300–1,000 | |

| PDPPSe2T (Se) | 3.8 | 300–800 | |

| PDPPS2T (S) | 3.2 | 300–700 |

The extended absorption of tellurophene polymers into the NIR region improves photon harvesting, directly correlating with higher short-circuit current densities (Jsc) .

Key Research Findings

- Synthetic Scalability: Microwave-assisted methods enable gram-scale synthesis of tellurophene monomers with 65% isolated yields .

- Aggregation Effects : Te⋯Te interactions in cyclopentadithiophene-tellurophene copolymers enhance solid-state absorption intensity by 40% compared to thiophene analogs .

- Theoretical Insights : DFT studies reveal that Te’s electronegativity (2.1) and polarizable 5p orbitals contribute to smaller bandgaps and stronger intermolecular interactions .

Q & A

Q. What are the most efficient synthetic routes for preparing 3-iodo-2,5-diphenyltellurophene?

The compound can be synthesized via palladium-catalyzed ipso-arylative polymerization or hydrotelluration of diynes. For example, microwave-assisted palladium catalysis enables efficient coupling of 2,5-bis[(α-hydroxy-α,α-diphenyl)methyl]tellurophene with dihaloarenes, achieving multi-gram scale production with 65% isolated yield after flash chromatography . Alternatively, hydrotelluration of 1,3-diynes with sodium telluride (Na₂Te) in methanol provides stereoselective access to π-conjugated tellurophenes .

Q. What characterization techniques are critical for confirming the structure of tellurophene derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹²⁵Te) to confirm substitution patterns and Te coordination.

- X-ray crystallography to resolve stereochemistry and Te-C bond lengths (e.g., shortened C-C bonds in tellurophene-thiophene copolymers) .

- UV-Vis spectroscopy to analyze red-shifted absorption bands (e.g., PDPPTe2T polymer absorption up to 1,000 nm) .

Q. How does tellurium substitution influence the optoelectronic properties of conjugated polymers?

Tellurium’s larger atomic radius and polarizable electron cloud enhance π-orbital overlap, reducing bandgaps. For instance, replacing sulfur with tellurium in PDPPTe2T lowers the bandgap by 0.2 eV compared to thiophene analogs, enabling near-infrared absorption . DFT calculations show increased electron coupling and shortened inter-ring C-C bonds (1.44 Å vs. 1.48 Å in thiophene), rationalizing the red shift .

Advanced Research Questions

Q. How can competing functional groups (e.g., thiophene, selenophene) be managed during tellurophene oxidation?

The tellura-Baeyer-Villiger (tellura-BV) oxidation using mCPBA or Oxone selectively targets Te-C bonds even in the presence of S or Se heterocycles. This chemoselectivity arises from Te’s lower electronegativity, facilitating oxygen insertion into Te-C bonds to form tellurinate lactones with >90% selectivity .

Q. What polymerization methods enhance the yield of tellurophene-based polymers?

Microwave-assisted palladium-catalyzed ipso-arylative polymerization significantly improves reaction kinetics and yield. This method avoids toxic trialkyltin halide byproducts and enables precise control over molecular weight distributions (Đ = 1.2–1.5) for low-bandgap polymers like PDPPTe2T .

6. Describe the mechanism of tellura-Baeyer-Villiger oxidation and its stereochemical outcomes.

In tellura-BV oxidation, mCPBA donates an oxygen atom to the Te center, forming a telluroxane intermediate. Subsequent [1,2]-shift of the adjacent aryl group generates a lactone with retained chirality due to Te-O secondary interactions. These interactions stabilize U-shaped polycyclic structures, as seen in mono-2 and mono-9 derivatives .

Q. How do Te-O secondary interactions stabilize chiral tellurinate lactones?

Strong Te-O interactions (2.05–2.15 Å) enforce rigid, helical conformations in lactones, enabling chirality despite planar tellurophene precursors. X-ray data confirm these interactions in mono-2, which adopts a C₂-symmetric U-shape .

Q. What precautions are necessary when handling tellurophene monomers and byproducts?

- Avoid exposure to oxidizers (e.g., peroxides) to prevent uncontrolled Te-O bond formation.

- Store monomers under refrigeration (0–6°C) to prevent degradation; studies show >1-year stability under these conditions .

- Use gloveboxes for air-sensitive reactions and purify via column chromatography to remove residual tin halides .

Q. How can DFT calculations rationalize optoelectronic properties in tellurophene polymers?

DFT reveals that Te substitution increases HOMO delocalization and reduces π-π stacking distances (3.3 Å vs. 3.5 Å in thiophene), enhancing charge mobility. For PDPPTe2T, calculated bandgaps (1.4 eV) align with experimental UV-Vis data, validating its 4.4% PCE in solar cells .

Q. What strategies mitigate toxicity in tellurophene synthesis?

- Replace tin-based reagents with benzophenone leaving groups to eliminate toxic Sn halides .

- Employ flow reactors to minimize exposure to volatile Te intermediates.

- Use chelating resins during purification to remove residual Te(IV) oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.